3-Hydroxyoctanoic Acid-d12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyoctanoic Acid-d12, also known as 3-Hydroxycaprylic Acid-d12, is a deuterium-labeled derivative of 3-Hydroxyoctanoic Acid. This compound is a beta-hydroxy acid that is naturally produced in humans, other animals, and plants. It is primarily used in scientific research as a stable isotope-labeled compound for various analytical and biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyoctanoic Acid-d12 typically involves the deuteration of 3-Hydroxyoctanoic Acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The final product is purified using techniques such as distillation and chromatography to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxyoctanoic Acid-d12 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxooctanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to octanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions
Major Products Formed:
Oxidation: 3-Oxooctanoic acid.
Reduction: Octanoic acid.
Substitution: Derivatives with different functional groups replacing the hydroxyl group
Wissenschaftliche Forschungsanwendungen
3-Hydroxyoctanoic Acid-d12 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of 3-Hydroxyoctanoic Acid in various samples.
Biology: Employed in metabolic studies to trace the biosynthesis and degradation pathways of fatty acids.
Medicine: Investigated for its potential role in metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of deuterated compounds for research and development purposes
Wirkmechanismus
The mechanism of action of 3-Hydroxyoctanoic Acid-d12 involves its interaction with hydroxycarboxylic acid receptors, particularly hydroxycarboxylic acid receptor 3 (HCA3). This receptor is a G protein-coupled receptor that mediates various physiological responses, including lipolysis and anti-inflammatory effects. Upon binding to HCA3, this compound activates downstream signaling pathways that regulate metabolic and immune functions .
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxyoctanoic Acid
- 3-Hydroxydecanoic Acid
- 3-Hydroxyhexanoic Acid
- 3-Hydroxybutanoic Acid
Comparison: 3-Hydroxyoctanoic Acid-d12 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical studies. Compared to its non-deuterated counterpart, it provides more accurate and reliable data in mass spectrometry. Additionally, the deuterium atoms enhance the stability of the compound, making it suitable for long-term studies .
Eigenschaften
CAS-Nummer |
1215622-76-6 |
---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
172.286 |
IUPAC-Name |
3,4,4,5,5,6,6,7,7,8,8,8-dodecadeuterio-3-hydroxyoctanoic acid |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,7D |
InChI-Schlüssel |
NDPLAKGOSZHTPH-SDFLALOFSA-N |
SMILES |
CCCCCC(CC(=O)O)O |
Synonyme |
3-Hydroxycaprylic Acid-d12; β-Hydroxyoctanoic Acid-d12; (+/-)-3-Hydroxyoctanoic Acid-d12; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.